molecular formula C10H6N2O4 B3054488 1,6-Dinitronaphthalene CAS No. 607-46-5

1,6-Dinitronaphthalene

Cat. No.: B3054488
CAS No.: 607-46-5
M. Wt: 218.17 g/mol
InChI Key: PYCCBYZLILLSPP-UHFFFAOYSA-N
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Description

1,6-Dinitronaphthalene is an aromatic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dinitronaphthalene can be synthesized through the nitration of naphthalene or 1-nitronaphthalene. One common method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperatures to ensure the selective formation of the desired dinitro compound .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of mixed acid nitration. This process includes the nitration of naphthalene with a mixture of nitric acid and sulfuric acid, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dinitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The reduction of this compound typically yields 1,6-diaminonaphthalene.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

1,6-Dinitronaphthalene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,6-Dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the reaction conditions and reagents used. The nitro groups play a crucial role in determining the reactivity and selectivity of the compound in different chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dinitronaphthalene
  • 1,8-Dinitronaphthalene
  • 1,3-Dinitronaphthalene
  • 1,4-Dinitronaphthalene

Uniqueness

1,6-Dinitronaphthalene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and the types of reactions it undergoes. Compared to other dinitronaphthalene isomers, this compound exhibits distinct properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,6-dinitronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCCBYZLILLSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346489
Record name 1,6-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-46-5
Record name 1,6-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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